3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the cyclobutane ring with the pyridin-4-yl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridin-4-yl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane carboxylic acid derivatives: These compounds share the cyclobutane ring structure but differ in their substituents.
Pyridine derivatives: Compounds with pyridine rings that may have different functional groups attached.
Uniqueness
3-Ethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with an ethyl group and a pyridin-4-yl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethyl-1-pyridin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-9-7-12(8-9,11(14)15)10-3-5-13-6-4-10/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
RDSSKEYOKXEKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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